Di-Fmoc-DL-cystathionine
Overview
Description
Di-Fmoc-DL-cystathionine is a synthetic amino acid derivative that has garnered significant attention in various fields of research, including drug discovery and materials science. It is an Fmoc-protected cysteine derivative, which means it has a fluorenylmethyloxycarbonyl (Fmoc) group attached to protect the amino group during peptide synthesis . This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-Fmoc-DL-cystathionine typically involves the protection of the amino group of cysteine with an Fmoc group. This is achieved through a series of chemical reactions that ensure the selective protection of the amino group while leaving other functional groups intact . The reaction conditions often involve the use of bases such as piperidine for the deprotection of the Fmoc group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Di-Fmoc-DL-cystathionine undergoes various types of chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds, which are crucial for protein structure.
Reduction: Disulfide bonds can be reduced back to thiol groups under reducing conditions.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Piperidine or other bases for Fmoc deprotection.
Major Products Formed
The major products formed from these reactions include the deprotected cysteine derivative and various oxidized or reduced forms of the compound, depending on the reaction conditions .
Scientific Research Applications
Di-Fmoc-DL-cystathionine has a wide range of scientific research applications, including:
Chemistry: Used in solid-phase peptide synthesis to create complex peptides and proteins.
Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential in drug discovery and development, particularly as a building block for therapeutic peptides.
Industry: Utilized in the production of specialized materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Di-Fmoc-DL-cystathionine involves its role as a protected cysteine derivative. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other functional groups . The compound can be deprotected under basic conditions, revealing the free amino group for further functionalization . This selective protection and deprotection mechanism is crucial for the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-cysteine: Another Fmoc-protected cysteine derivative used in peptide synthesis.
Fmoc-DL-cysteine: Similar to Di-Fmoc-DL-cystathionine but with only one Fmoc group.
Uniqueness
This compound is unique due to its dual Fmoc protection, which provides additional stability and selectivity during peptide synthesis . This makes it particularly useful for the synthesis of complex peptides that require multiple protection and deprotection steps.
Properties
IUPAC Name |
4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34N2O8S/c40-34(41)32(38-36(44)46-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30)17-18-48-21-33(35(42)43)39-37(45)47-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31/h1-16,30-33H,17-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUWSGAPOVGKGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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